molecular formula C43H68ClNO11 B1677883 皮美克莫司 CAS No. 137071-32-0

皮美克莫司

货号: B1677883
CAS 编号: 137071-32-0
分子量: 810.4 g/mol
InChI 键: KASDHRXLYQOAKZ-CUMYOKFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

匹美莫司是一种免疫抑制剂,属于钙调磷酸酶抑制剂类。它主要用于治疗轻度至中度特应性皮炎(湿疹)。 匹美莫司最初由诺华公司以伊利妥的商品名上市,现在可作为局部霜剂使用 .

科学研究应用

匹美莫司在科学研究中有广泛的应用:

作用机制

匹美莫司通过与巨噬细胞蛋白-12 (FKBP-12) 高亲和力结合并抑制钙依赖性磷酸酶——钙调磷酸酶来发挥作用。这种抑制通过阻断早期细胞因子的转录来阻止 T 细胞的活化。 因此,匹美莫司减少了 T 细胞和肥大细胞的作用,它们是免疫系统的一部分,并促成炎症反应 .

生化分析

Biochemical Properties

Pimecrolimus plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets T-cells and mast cells, which are crucial components of the immune system. Pimecrolimus inhibits the activation of T-cells by blocking the effects of cytokines, which are chemicals released by the body that stimulate T-cells. Additionally, pimecrolimus reduces the ability of mast cells to release chemicals that promote inflammation .

Cellular Effects

Pimecrolimus affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pimecrolimus prevents the activation of T-cells and reduces the release of inflammatory mediators from mast cells. This leads to a decrease in inflammation, redness, and itching associated with atopic dermatitis .

Molecular Mechanism

The molecular mechanism of pimecrolimus involves binding to the intracellular protein macrophilin-12, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NF-AT), a transcription factor necessary for the expression of interleukin-2 and other cytokines. By inhibiting these cytokines, pimecrolimus reduces the activation and proliferation of T-cells, thereby exerting its immunosuppressive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pimecrolimus change over time. The compound is stable under normal conditions, but its efficacy may decrease with prolonged exposure to light and heat. Long-term studies have shown that pimecrolimus maintains its immunosuppressive effects over extended periods, with no significant degradation observed. Continuous use may lead to a reduction in its effectiveness due to potential desensitization of target cells .

Dosage Effects in Animal Models

The effects of pimecrolimus vary with different dosages in animal models. At low doses, pimecrolimus effectively reduces inflammation and other symptoms of atopic dermatitis without causing significant adverse effects. At high doses, pimecrolimus may cause toxic effects, including immunosuppression and increased susceptibility to infections. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .

Metabolic Pathways

Pimecrolimus is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolism of pimecrolimus results in the formation of several metabolites, which are excreted through the bile and urine. Pimecrolimus may also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism .

Transport and Distribution

Pimecrolimus is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its uptake and distribution. Pimecrolimus accumulates in the skin, where it exerts its therapeutic effects. The compound’s localization and accumulation are influenced by its lipophilic nature and affinity for cellular membranes .

Subcellular Localization

Pimecrolimus is primarily localized in the cytoplasm and nucleus of target cells. It does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its interaction with intracellular proteins and its ability to modulate signaling pathways within the cell .

准备方法

匹美莫司由曲霉素合成,曲霉素是一种由某些链霉菌菌株产生的环内酰胺类天然产物。合成路线包括将曲霉素溶解在有机溶剂中,并与碱混合以获得匹美莫司。 然后将粗产物结晶以获得最终化合物 。工业生产方法涉及类似的过程,但规模更大,确保高纯度和产量。

化学反应分析

匹美莫司经历各种化学反应,包括:

    氧化: 匹美莫司可以在特定条件下氧化,形成不同的衍生物。

    还原: 还原反应可以改变匹美莫司中的官能团。

    取代: 匹美莫司可以进行取代反应,其中某些原子或基团被其他原子或基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

相似化合物的比较

匹美莫司经常与其他钙调磷酸酶抑制剂,如他克莫司和局部皮质类固醇进行比较。 虽然匹美莫司和他克莫司在治疗特应性皮炎方面都非常有效,但由于匹美莫司的效力较低,副作用的风险也较低,因此更适合敏感皮肤部位 局部皮质类固醇也很有效,但长期使用可能会导致皮肤变薄和其他不良反应 .

类似化合物包括:

    他克莫司: 另一种用于治疗特应性皮炎的钙调磷酸酶抑制剂。

    局部皮质类固醇: 因其抗炎特性而用于各种皮肤病。

匹美莫司在疗效和安全性方面独具特色,使其成为治疗炎症性皮肤病,尤其是敏感部位的宝贵选择 .

属性

Key on ui mechanism of action

Pimecrolimus binds with high affinity to macrophilin-12 (FKBP-12) and inhibits the calcium-dependent phosphatase, calcineurin. As a consequence, it inhibits T cell activation by blocking the transcription of early cytokines. In particular, pimecrolimus inhibits at nanomolar concentrations Interleukin-2 and interferon gamma (Th1-type) and Interleukin-4 and Interleukin-10 (Th2-type) cytokine synthesis in human T cells. Also, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells in vitro after stimulation by antigen/lgE.

CAS 编号

137071-32-0

分子式

C43H68ClNO11

分子量

810.4 g/mol

IUPAC 名称

(1R)-12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/t25?,27?,28?,29?,30?,31?,32?,33?,35?,36?,37?,38?,39?,43-/m1/s1

InChI 键

KASDHRXLYQOAKZ-CUMYOKFYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

手性 SMILES

CCC1C=C(CC(CC(C2C(CC([C@@](O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

规范 SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C

外观

Solid powder

Key on ui other cas no.

137071-32-0

物理描述

Solid

Pictograms

Irritant; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

1.52e-03 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ASM-981;  ASM981;  ASM 981;  SDZ ASM 981;  SDZ-ASM 981;  SDZ-ASM-981;  Pimecrolimus;  Pimecrolimusum;  33-epi-Chloro-33-desoxyascomycin;  Brand name: Aregen;  Rizan;  Elidel.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimecrolimus
Reactant of Route 2
Pimecrolimus
Reactant of Route 3
Pimecrolimus
Reactant of Route 4
Pimecrolimus
Reactant of Route 5
Pimecrolimus
Reactant of Route 6
Pimecrolimus
Customer
Q & A

Q1: What is the mechanism of action of pimecrolimus?

A1: Pimecrolimus is a cell-selective inhibitor of inflammatory cytokine production, specifically targeting activated T cells and mast cells. [] It achieves this by binding to the intracellular protein macrophilin-12 (FKBP-12). [, , ] This complex then inhibits calcineurin, a phosphatase essential for the activation of the nuclear factor of activated T-cells (NFAT). [, ] By blocking NFAT, pimecrolimus prevents the transcription and release of pro-inflammatory cytokines like interleukin-2 (IL-2), IL-3, IL-4, tumor necrosis factor-alpha (TNF-α), granulocyte/macrophage colony-stimulating factor (GM-CSF), and interferon-gamma (IFN-γ). [, , ]

Q2: How does pimecrolimus affect mast cells?

A2: In addition to inhibiting cytokine production, pimecrolimus also directly inhibits the release of pre-formed inflammatory mediators from mast cells, including histamine, tryptase, and leukotriene C4 (LTC4). [] This dual inhibitory action on both T cells and mast cells contributes to its anti-inflammatory effects in the skin.

Q3: Does pimecrolimus affect Langerhans cells?

A3: Unlike corticosteroids, pimecrolimus does not appear to have a significant effect on Langerhans cells, the antigen-presenting dendritic cells found in the skin. [] This selectivity may contribute to its favorable safety profile compared with corticosteroids, particularly with long-term use.

Q4: How does topical pimecrolimus affect epidermal Langerhans cells after UVB irradiation?

A4: While pimecrolimus doesn't directly impact Langerhans cells under normal conditions, studies show it can inhibit UVB-induced migration of these cells from the epidermis. [] This effect appears to be mediated by pimecrolimus's ability to regulate TNF-α and E-cadherin expression. []

Q5: What is the molecular formula and weight of pimecrolimus?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of pimecrolimus. More detailed chemical information would be needed to answer this question definitively.

Q6: Is there any spectroscopic data available for pimecrolimus?

A6: The provided research papers primarily focus on the pharmacological and clinical aspects of pimecrolimus and do not delve into detailed spectroscopic characterization.

Q7: What is the systemic absorption of pimecrolimus after topical application?

A7: Studies have shown that topical application of pimecrolimus cream 1% results in minimal systemic absorption. [, , , ] Blood concentrations of pimecrolimus after topical application are generally low or below the limit of detection, even with long-term use in both adults and children. [, , , ]

Q8: How does pimecrolimus compare with tacrolimus in terms of percutaneous absorption?

A8: In vitro studies using pig skin have demonstrated that pimecrolimus permeates the skin at a rate 10 times lower than tacrolimus, suggesting a lower potential for percutaneous absorption. [] This difference in lipophilicity and skin penetration could contribute to the different safety profiles observed between the two drugs.

Q9: Does pimecrolimus accumulate in the body with repeated topical application?

A9: Pharmacokinetic studies have not shown evidence of pimecrolimus accumulation in the blood with repeated topical application. [] This suggests that even with long-term use, the risk of systemic adverse effects related to drug accumulation is low.

Q10: What is the efficacy of pimecrolimus in treating atopic dermatitis?

A10: Numerous clinical trials have demonstrated the efficacy of pimecrolimus cream 1% in treating atopic dermatitis in infants, children, and adults. [, , , , , , , , , ] Pimecrolimus effectively reduces the signs and symptoms of atopic dermatitis, including erythema, pruritus, lichenification, and excoriation. [, , , , , , , , , ]

Q11: Can pimecrolimus be used as a first-line treatment for atopic dermatitis?

A12: Some recommendations suggest pimecrolimus as a first-line therapy for patients with mild AD, particularly at the first signs of a flare-up. [] This is supported by its effectiveness in reducing disease flares and steroid-sparing effects. [, ]

Q12: Is pimecrolimus effective in treating atopic dermatitis in sensitive skin areas?

A13: Yes, pimecrolimus has shown good efficacy in treating atopic dermatitis in sensitive skin areas, such as the face, neck, and intertriginous areas. [, , ] Its lack of skin atrophy and other corticosteroid-related side effects makes it a suitable option for these areas. [, , ]

Q13: What are the common adverse effects of pimecrolimus?

A15: The most common adverse effects associated with pimecrolimus are mild and transient application site reactions, such as burning, itching, and erythema. [, , , , , , , , , ] These reactions typically occur within the first week of treatment and subside with continued use. [, , , , , , , , , ]

Q14: Does pimecrolimus have any carcinogenic potential?

A18: Studies in hairless mice exposed to pimecrolimus and UV radiation (UVA and simulated solar radiation) did not show any evidence of accelerated photocarcinogenesis. [] This suggests that pimecrolimus does not increase the risk of skin cancer, even with sun exposure.

Q15: How does pimecrolimus affect allergic reactions?

A20: Studies show that pimecrolimus can inhibit allergic reactions in vitro. [] It effectively blocks the release of histamine and other mediators from basophils stimulated by allergens like birch pollen and hymenopteran venoms. [] This finding suggests potential applications of pimecrolimus in managing allergic diseases, but further research is needed.

Q16: Are there any novel drug delivery systems for pimecrolimus?

A21: Researchers are exploring nanoparticle-based delivery systems for pimecrolimus to enhance its efficacy in treating conditions like allergic conjunctivitis. [] These nanoparticles improve the drug's solubility and penetration, potentially leading to better therapeutic outcomes. []

Q17: Why did pimecrolimus-eluting stents fail in clinical trials?

A22: Despite promising preclinical data, pimecrolimus-eluting stents showed excessive neointimal growth in human trials. [] Research suggests that this failure might be due to pimecrolimus's effect on the interferon signaling pathway, potentially promoting cell proliferation rather than inhibiting it. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。